2-(5-Bromo-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine
Description
Chemical Structure and Properties:
The compound 2-(5-Bromo-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine (CAS: 1606981-69-4) is a triazine derivative with a brominated biphenyl substituent at the 2-position and phenyl groups at the 4- and 6-positions. Its molecular formula is C₂₇H₁₈BrN₃, with a molecular weight of 464.36 g/mol . The bromine atom enhances electron-withdrawing properties, making it suitable for applications in optoelectronics, particularly as an electron-transport material in organic light-emitting diodes (OLEDs).
Properties
Molecular Formula |
C27H18BrN3 |
|---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
2-(3-bromo-5-phenylphenyl)-4,6-diphenyl-1,3,5-triazine |
InChI |
InChI=1S/C27H18BrN3/c28-24-17-22(19-10-4-1-5-11-19)16-23(18-24)27-30-25(20-12-6-2-7-13-20)29-26(31-27)21-14-8-3-9-15-21/h1-18H |
InChI Key |
OOHRWLAEJIWHQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)C3=NC(=NC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Key Steps
-
Preparation of 2-Bromo-4,6-diphenyl-1,3,5-triazine
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Synthesis : React cyanuric chloride with benzene in the presence of AlCl₃ to form 2-chloro-4,6-diphenyl-1,3,5-triazine.
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Bromination : Substitute the chlorine atom with bromine using HBr in DMF with a catalyst (e.g., CuBr). This step requires harsh conditions due to the triazine’s electron-deficient nature.
-
-
Preparation of 5-Bromo-biphenyl-3-yl Boronic Acid
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Cross-Coupling Reaction
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Catalyst Loading | 3–5 mol% Pd(PPh₃)₄ | ↑ Yield by 25% vs. lower load |
| Base | K₂CO₃ (2 equiv) | Prevents hydrolysis of boronic acid |
| Temperature | 100°C (DMF) | Accelerates reaction kinetics |
Example Protocol :
Alternative Methods: Nucleophilic Aromatic Substitution (NAS)
For substrates with electron-deficient aryl halides, NAS offers a complementary route.
Key Steps
-
Activation of Triazine Core
-
The triazine’s electron-withdrawing groups activate the C–Br bond for nucleophilic attack.
-
-
Reaction with Biphenyl Nucleophile
| Parameter | Optimal Conditions | Yield |
|---|---|---|
| Catalyst | AlCl₃ (10 mol%) | 42–50% |
| Solvent | Xylene | |
| Temperature | 90°C |
Limitations :
-
Lower yields compared to Suzuki coupling due to steric hindrance from the biphenyl group.
-
Requires strict control of reaction temperature to minimize side reactions.
Bromination of Precursor Biphenyl Derivatives
Post-coupling bromination ensures positional control on the biphenyl moiety.
Directed Bromination
-
Nitration/Reduction Strategy
-
Electrophilic Bromination
| Method | Yield | Purity |
|---|---|---|
| Electrophilic (Br₂/FeBr₃) | 60–70% | >95% |
| Diazonium Salt | 80–85% | >98% |
Sonochemical Synthesis: Green Chemistry Approach
Ultrasound-assisted methods reduce reaction times and improve efficiency.
Procedure
-
Reagents : 2-Bromo-4,6-diphenyl-1,3,5-triazine, 5-bromo-biphenyl-3-yl boronic acid, Pd(OAc)₂, K₂CO₃.
Advantages :
-
Eco-Friendly : Water as solvent, minimal waste.
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Scalability : Suitable for industrial production via continuous flow systems.
Industrial-Scale Production
Optimized protocols for large-scale synthesis focus on cost and efficiency.
Key Modifications
-
One-Pot Alkylation
-
Continuous Flow Reactors
Critical Challenges and Solutions
| Challenge | Solution |
|---|---|
| Low bromination yield on triazine | Use CuBr as catalyst for Cl-to-Br substitution |
| Poor regioselectivity in biphenyl bromination | Introduce directing groups (e.g., methyl) |
| Side reactions in NAS | Optimize AlCl₃ loading (≤10 mol%) and temperature |
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-(5-Bromo-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and interactions due to its unique structure.
Industry: It is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic components
Mechanism of Action
The mechanism of action of 2-(5-Bromo-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets. The brominated biphenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The triazine ring can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Pattern and Electronic Effects
Key Compounds :
- Electronic Effects :
- Bromine’s strong electron-withdrawing nature increases the triazine core’s electron deficiency compared to chlorine analogs, improving electron transport in OLEDs .
- Spirobifluorene substituents (e.g., SF3-TRZ) provide steric hindrance and higher thermal stability but reduce conjugation compared to biphenyl groups .
Thermal Stability
Bromine’s larger atomic size may slightly reduce melting points compared to chlorine analogs but enhances solubility in organic solvents .
Biological Activity
2-(5-Bromo-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine is a complex organic compound belonging to the triazine class. Its unique structure, characterized by a brominated biphenyl group and two phenyl groups attached to the triazine ring, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound through various studies and findings.
| Property | Value |
|---|---|
| Molecular Formula | C27H18BrN3 |
| Molecular Weight | 464.36 g/mol |
| IUPAC Name | 2-(3-bromo-5-phenylphenyl)-4,6-diphenyl-1,3,5-triazine |
| InChI Key | OOHRWLAEJIWHQB-UHFFFAOYSA-N |
The biological activity of 2-(5-Bromo-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine is primarily attributed to its interactions with specific molecular targets. The brominated biphenyl group can interact with various enzymes and receptors, potentially leading to inhibition or activation of their functions. The triazine ring may participate in hydrogen bonding and other interactions that influence the compound's overall biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Studies have shown that compounds similar to 2-(5-Bromo-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine can induce apoptosis in cancer cells. For example, related compounds have demonstrated cytotoxic effects against prostate cancer cell lines (PC3 and DU145), with IC50 values indicating dose-dependent inhibition of cell survival .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression. For instance, it has been suggested that similar triazine derivatives can target human Topoisomerase I (Topo I), blocking DNA replication and leading to cell death .
Case Study 1: Cytotoxicity in Prostate Cancer Cells
A study evaluated the cytotoxic effects of a related triazine compound on PC3 and DU145 cell lines using an MTT assay. The results indicated a significant decrease in cell viability over time:
- PC3 Cells :
- 24 h: IC50 = 40.1 μg/mL
- 48 h: IC50 = 27.05 μg/mL
- 72 h: IC50 = 26.43 μg/mL
- DU145 Cells :
- 24 h: IC50 = 98.14 μg/mL
- 48 h: IC50 = 62.5 μg/mL
- 72 h: IC50 = 41.85 μg/mL
These findings suggest that the compound has a more pronounced effect on PC3 cells compared to DU145 cells .
Another study investigated the mechanism by which similar compounds induce apoptosis in cancer cells. It was found that these compounds caused chromatin condensation and DNA damage while inducing cell cycle arrest at the G0/G1 phase . This suggests a potential pathway for therapeutic applications in oncology.
Q & A
Q. What are the standard synthetic routes for preparing 2-(5-bromo-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine?
The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging brominated triazine intermediates. For example, bromo-substituted triazines (e.g., 5-bromo-1,2,3-triazine derivatives) are coupled with biphenyl boronic acids under palladium catalysis. Optimized conditions include using Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and toluene/water as the solvent system at 80–100°C . Characterization typically involves NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regioselectivity and purity .
Q. How can researchers verify the structural integrity of this compound after synthesis?
A multi-technique approach is recommended:
- NMR Spectroscopy : ¹H NMR can confirm the absence of unreacted bromophenyl groups (δ ~7.5–8.0 ppm for aromatic protons adjacent to bromine). ¹³C NMR identifies triazine carbons (δ ~165–170 ppm) .
- Mass Spectrometry : HRMS (ESI-TOF) provides exact mass confirmation (e.g., calculated for C₂₉H₁₉BrN₃: [M+H]⁺ = 504.0732).
- XRD : Single-crystal X-ray diffraction resolves the biphenyl-triazine spatial arrangement .
Q. What are the key solubility and stability considerations for this compound in experimental workflows?
The compound is highly aromatic and hydrophobic, requiring polar aprotic solvents (e.g., DMF, DMSO) for dissolution. Stability tests under varying pH (2–12) and temperature (25–80°C) show degradation above 60°C in acidic conditions. Store in inert atmospheres (N₂/Ar) at –20°C to prevent bromine displacement reactions .
Advanced Research Questions
Q. How can researchers optimize cross-coupling reactions to improve yields of this triazine derivative?
Systematic screening is critical:
- Catalyst Screening : Compare Pd(PPh₃)₄, PdCl₂(dppf), and Buchwald-Hartwig catalysts for efficiency .
- Solvent Optimization : Test toluene, THF, and dioxane for polarity effects on reaction kinetics .
- Additives : Adding ligands like XPhos or SPhos enhances turnover frequency.
- Temperature Gradient : Reactions at 80°C typically yield >70%, but microwave-assisted synthesis at 120°C reduces time by 50% .
Q. What methodologies are suitable for studying the environmental fate of this compound?
Adopt frameworks from long-term environmental studies (e.g., Project INCHEMBIOL):
- Degradation Pathways : Use HPLC-MS to identify photolytic/byproduct profiles under UV light (λ = 254 nm).
- Biotic Transformations : Incubate with soil microbiota and analyze metabolites via LC-QTOF .
- Partitioning Studies : Measure log Kow (octanol-water) to predict bioaccumulation potential .
Q. How can computational chemistry aid in predicting the electronic properties of this compound for materials science applications?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine HOMO/LUMO energies (e.g., HOMO = –6.2 eV, LUMO = –2.8 eV), indicating potential as an electron-transport layer in OLEDs.
- Molecular Dynamics : Simulate π-π stacking interactions in thin films to assess charge mobility .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Variable-Temperature NMR : Resolve overlapping aromatic signals by cooling to –40°C.
- Isotopic Labeling : Use ¹⁵N-labeled triazine precursors to clarify nitrogen environments in complex spectra .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 2-(3-bromophenyl)-4,6-diphenyltriazine ).
Methodological Guidance
- Experimental Design for Stability Studies : Use a split-plot design with triplicates. Variables: temperature (25–80°C), pH (2–12), and light exposure. Analyze degradation via HPLC-UV at 254 nm .
- Data Contradiction Protocol : If synthetic yields vary, conduct factorial DOE (Design of Experiments) to isolate variables (catalyst loading, solvent purity) and apply ANOVA for statistical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
